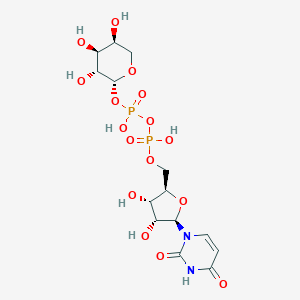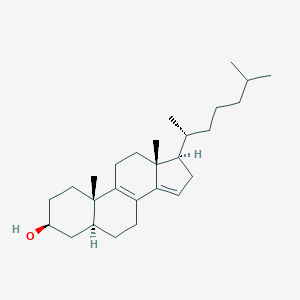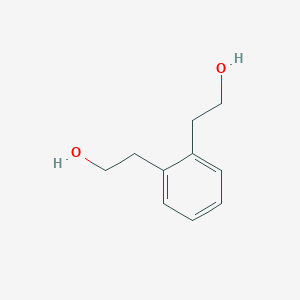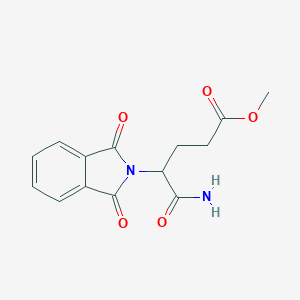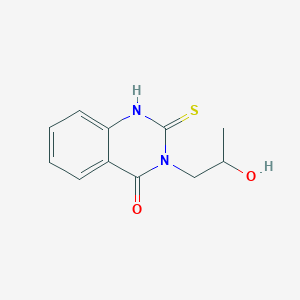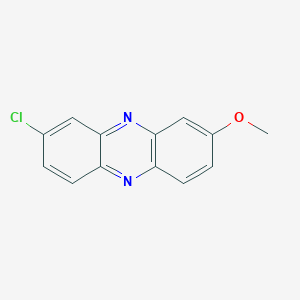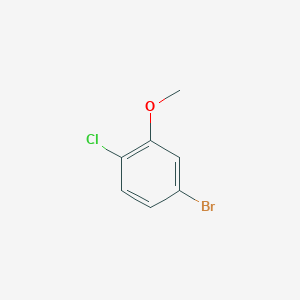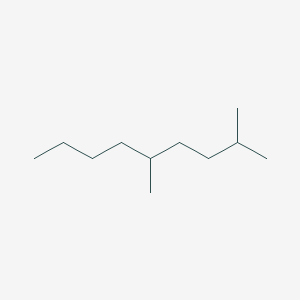
2,5-Dimethylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylnonane is a colorless liquid with a molecular formula C10H22. It is a branched alkane with a high boiling point of 202 °C. 2,5-Dimethylnonane is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylnonane is not fully understood. However, it is believed that it acts as a hydrocarbon fuel in combustion reactions. It is also believed to play a role in the formation of pollutants such as nitrogen oxides and particulate matter in the atmosphere.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,5-Dimethylnonane. However, it is believed to have low toxicity and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Dimethylnonane in lab experiments is its high boiling point, which makes it suitable for high-temperature reactions. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using 2,5-Dimethylnonane is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2,5-Dimethylnonane in scientific research. One area of interest is the study of its role in the formation of pollutants in the atmosphere. Another area of interest is the use of 2,5-Dimethylnonane as a model compound in the study of hydrocarbon combustion and oxidation. Additionally, 2,5-Dimethylnonane may have potential applications as a solvent in the extraction of natural compounds from plant and animal sources.
Conclusion
In conclusion, 2,5-Dimethylnonane is a unique and versatile compound that has a wide range of scientific research applications. Its high boiling point, stability, and low toxicity make it a valuable compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
2,5-Dimethylnonane can be synthesized through the catalytic hydrogenation of 2,5-dimethyloctene. The reaction is carried out using a palladium catalyst and hydrogen gas at high pressure and temperature. The yield of the reaction is high, and the purity of the product is also high.
Aplicaciones Científicas De Investigación
2,5-Dimethylnonane is used in various scientific research applications. It is used as a solvent for the extraction of organic compounds from natural sources. It is also used as a reference standard in gas chromatography and mass spectrometry. In addition, 2,5-Dimethylnonane is used as a model compound in the study of hydrocarbon oxidation and combustion.
Propiedades
Número CAS |
17302-27-1 |
|---|---|
Nombre del producto |
2,5-Dimethylnonane |
Fórmula molecular |
C11H24 |
Peso molecular |
156.31 g/mol |
Nombre IUPAC |
2,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-6-7-11(4)9-8-10(2)3/h10-11H,5-9H2,1-4H3 |
Clave InChI |
NQUMJENPNGXAIH-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCC(C)C |
SMILES canónico |
CCCCC(C)CCC(C)C |
Sinónimos |
2,5-DimethylNonane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
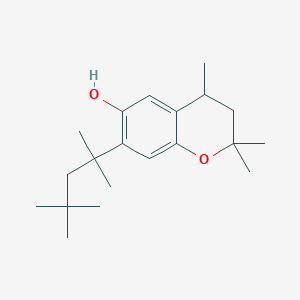
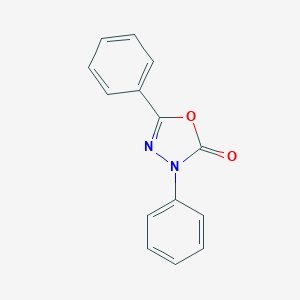
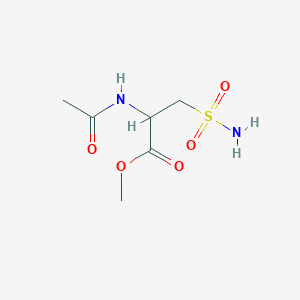
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
